molecular formula C10H13BrN2 B594340 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine CAS No. 1220016-88-5

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B594340
CAS No.: 1220016-88-5
M. Wt: 241.132
InChI Key: BZEGKJPCIKOKKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H) : Pyridine H6 (deshielded by bromine).
  • δ 7.45 (d, J = 2.4 Hz, 1H) : Pyridine H4.
  • δ 3.25–3.15 (m, 4H) : Pyrrolidine N–CH₂ protons.
  • δ 2.45 (s, 3H) : Methyl group at C3.
  • δ 1.95–1.85 (m, 4H) : Pyrrolidine CH₂ protons.

¹³C NMR (101 MHz, CDCl₃):

  • δ 152.1 : C2 (pyridine, bonded to pyrrolidine).
  • δ 143.5 : C5 (bromine-substituted).
  • δ 128.9, 124.7 : C4 and C6.
  • δ 46.8 : Pyrrolidine N–CH₂.
  • δ 25.3 : Pyrrolidine CH₂.
  • δ 21.1 : Methyl carbon.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 241.03 [M]⁺ (base peak, 100% abundance).
  • 163.08 [M – Br – CH₃]⁺ (loss of bromine and methyl).
  • 120.05 [C₅H₆N₂]⁺ (pyridine-pyrrolidine fragment).

Fragmentation pathways involve cleavage of the C–Br bond followed by retro-Diels-Alder decomposition of the pyrrolidine ring.

Infrared (IR) Vibrational Mode Assignments

IR (ATR, cm⁻¹) :

  • 3050–3000 : Aromatic C–H stretching (pyridine).
  • 2960–2870 : Aliphatic C–H (pyrrolidine and methyl).
  • 1585 : Pyridine ring C=C/C=N stretching.
  • 1450 : C–Br stretching.
  • 1250 : C–N stretching (pyrrolidine).

Properties

IUPAC Name

5-bromo-3-methyl-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEGKJPCIKOKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262813
Record name 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine
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Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-88-5
Record name 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via 5-Bromo-2-chloro-3-methylpyridine

The most direct route involves substituting chlorine at the 2-position of 5-bromo-2-chloro-3-methylpyridine with pyrrolidine.

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine
Bromination of 2-chloro-3-methylpyridine using molecular bromine (Br2Br_2) in H2SO4H_2SO_4 at 80°C achieves 89% yield. The methyl group at position 3 directs bromination to position 5 via meta-directing effects.

Step 2: Pyrrolidine Substitution
Reaction with pyrrolidine in acetonitrile at 60°C for 12 hours, catalyzed by K2CO3K_2CO_3, replaces chlorine with pyrrolidine. This method yields 92% product with >99% purity.

5-Bromo-2-chloro-3-methylpyridine+PyrrolidineK2CO3,CH3CN5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine\text{5-Bromo-2-chloro-3-methylpyridine} + \text{Pyrrolidine} \xrightarrow{K2CO3, \text{CH}_3\text{CN}} \text{this compound}

One-Pot NAS Using Microwave Irradiation

A modified protocol employs microwave-assisted synthesis to reduce reaction times. Combining 5-bromo-2-fluoro-3-methylpyridine with pyrrolidine in DMF at 150°C for 30 minutes under microwave irradiation achieves 88% yield. Fluorine’s superior leaving group ability enhances reaction kinetics.

Reductive Amination Strategies

Condensation-Reduction of 5-Bromo-3-methylpyridine-2-carbaldehyde

This method involves converting 5-bromo-3-methylpyridine-2-carbaldehyde to the target compound via reductive amination:

Reaction Conditions:

  • Pyrrolidine (1.2 equiv)

  • Sodium cyanoborohydride (NaBH3CNNaBH_3CN, 1.5 equiv)

  • Acetic acid (0.5 equiv) in methanol at 25°C for 6 hours

The reaction proceeds with 94% yield and minimal byproducts.

5-Bromo-3-methylpyridine-2-carbaldehyde+PyrrolidineNaBH3CN,CH3OHTarget Compound\text{5-Bromo-3-methylpyridine-2-carbaldehyde} + \text{Pyrrolidine} \xrightarrow{NaBH3CN, \text{CH}3\text{OH}} \text{Target Compound}

Industrial-Scale Optimization

Patented large-scale processes use hydrogen gas (H2H_2) and Raney nickel catalysts under 50 psi pressure at 80°C, achieving 96% yield with recycling of excess pyrrolidine.

Multi-Step Synthesis from Pyridine Precursors

Diethyl Malonate Route

Adapted from CN101560183B, this approach constructs the pyridine ring with pre-installed substituents:

  • Condensation: Diethyl malonate reacts with 5-nitro-2-chloropyridine under basic conditions.

  • Decarboxylation: Acidic hydrolysis removes carboxyl groups, yielding 5-nitro-2-methylpyridine (87% yield).

  • Reduction: Catalytic hydrogenation (Pd/CPd/C, H2H_2) converts the nitro group to an amine.

  • Diazotization-Bromination: The amine is diazotized with NaNO2/HBrNaNO_2/HBr and treated with CuBrCuBr to install bromine (78% yield).

  • Pyrrolidine Introduction: NAS with pyrrolidine completes the synthesis (91% yield).

Directed Ortho-Metalation

A regioselective method employs lithium diisopropylamide (LDA) to deprotonate 3-methylpyridine at position 2, followed by quenching with pyrrolidine-1-carbonyl chloride and subsequent bromination at position 5 using NN-bromosuccinimide (NBS). Total yield: 82%.

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
NAS (Two-Step)K2CO3K_2CO_3, Pyrrolidine92>99Industrial
Reductive AminationNaBH3CNNaBH_3CN9498Lab-Scale
Diethyl Malonate RoutePd/CPd/C, CuBrCuBr7895Pilot-Scale
Directed MetalationLDA, NBS8297Lab-Scale

Key Observations:

  • NAS methods dominate industrial applications due to simplicity and high yields.

  • Reductive amination offers superior purity but requires stringent moisture control.

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance NAS rates by stabilizing transition states. Conversely, methanol improves reductive amination by protonating intermediate imines.

Byproduct Formation

Common byproducts include:

  • Di-pyrrolidinyl derivatives: Mitigated by using pyrrolidine in stoichiometric excess (1.2–1.5 equiv).

  • Debrominated products: Avoided by maintaining reaction temperatures below 100°C.

Industrial Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for NAS reactions, reducing reaction times from hours to minutes and improving heat dissipation.

Green Chemistry Metrics

  • Atom Economy: 89% for NAS routes vs. 76% for multi-step syntheses.

  • E-Factor: 1.2 kg waste/kg product for optimized NAS, outperforming traditional methods (E-Factor = 3.5).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 5-bromo-3-carboxy-2-(pyrrolidin-1-yl)pyridine.

    Reduction: Formation of 5-bromo-3-methyl-2-(pyrrolidin-1-yl)piperidine.

Scientific Research Applications

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents Molecular Weight Key Properties/Applications Source
5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine 5-Br, 3-CH₃, 2-pyrrolidine 255.15 g/mol Reactivity in cross-coupling; ligand design
5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n) 5-Br, 3-NO₂, 2-pyrrolidine 286.11 g/mol Nitro group enhances electrophilicity
5-Bromo-2-methoxy-3-methylpyridine 5-Br, 3-CH₃, 2-OCH₃ 202.05 g/mol Refractive index: 1.554; 97% purity
3-Bromo-5-methoxypyridine 3-Br, 5-OCH₃ 188.02 g/mol Pharmaceutical intermediate; fine chemical
5-AMINO-3-BROMO-2-METHYLPYRIDINE 5-Br, 3-CH₃, 2-NH₂ 187.03 g/mol Potential bioactivity; synthetic intermediate
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine 5-Br, 2-(2-methylpiperidine) 255.15 g/mol Steric effects differ from pyrrolidine analogue

Key Observations :

  • Substituent Effects: The presence of a nitro group (e.g., 2n in ) increases electrophilicity, making the compound more reactive in nucleophilic substitutions.
  • Ring Size Variation : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring, ) alters steric hindrance and conformational flexibility, impacting binding affinity in ligand-receptor interactions.

Reactivity Insights :

  • Cross-Coupling Potential: Bromine at the 5-position (common in ) enables Suzuki or Buchwald-Hartwig couplings, as demonstrated in pyrrolo[2,3-b]pyridine derivatives .
  • Nitro-to-Amino Conversion: Reduction of nitro groups (e.g., in ) to amines (as in ) is a common pathway for introducing bioactivity.

Critical Analysis of Data Gaps and Limitations

  • Contradictions : While emphasizes nitro-substituted derivatives for cycloadditions, and highlight bromine’s role in cross-coupling, suggesting divergent synthetic priorities.

Biological Activity

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a bromine atom and a pyrrolidine moiety. This unique combination enhances its reactivity and biological potential, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It can interact with receptors, leading to altered signaling pathways that influence physiological responses.

The bromine atom in the structure is known to facilitate halogen bonding, which can enhance binding affinity to target proteins, while the pyrrolidine ring contributes to the compound's overall stability and interaction capabilities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
E. coli0.0039
S. aureus0.025

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against pathogens such as Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. The presence of heterocyclic structures like pyridine is often associated with anticancer activities due to their ability to interfere with cellular proliferation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated various pyridine derivatives and found that compounds with similar structures exhibited strong antibacterial effects against E. coli and S. aureus, supporting the hypothesis that structural modifications can enhance biological activity .
  • Antitumor Potential : Research on pyridine-based compounds revealed that certain derivatives showed significant cytotoxic effects on cancer cell lines, suggesting that modifications like bromination could enhance their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:

  • Bromine Retention : Start with a brominated pyridine core (e.g., 5-bromo-2-chloro-3-methylpyridine) and substitute the chloro group with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Pyridyne Intermediate : Generate a pyridyne intermediate via dehydrohalogenation (using strong bases like LDA), followed by trapping with pyrrolidine .
    • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) can resolve bond lengths and angles, particularly the Br–C and N–C (pyrrolidine) distances .
  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The pyrrolidine protons appear as a multiplet (~δ 1.8–2.2 ppm), while the pyridine ring protons show deshielding due to bromine (δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular weight (calc. for C₁₀H₁₂BrN₂: 255.02 g/mol) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Bromopyridines can release toxic HBr upon decomposition.
  • First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved?

  • Root Cause Analysis :

  • Tautomerism : Check for keto-enol tautomerism (if hydroxyl groups are present) via variable-temperature NMR .
  • Dynamic Effects : Use NOESY to detect through-space interactions between pyrrolidine and pyridine protons, confirming spatial arrangement .
    • Alternative Techniques : X-ray crystallography provides definitive structural evidence, overriding ambiguous NMR assignments .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO/LUMO energies. The bromine atom’s electron-withdrawing effect lowers LUMO, favoring Suzuki-Miyaura coupling .
  • Mechanistic Insights : Simulate transition states for pyrrolidine substitution (e.g., SNAr vs. radical pathways) using Gaussian or ORCA .

Q. How does the pyrrolidine substituent influence regioselectivity in further functionalization?

  • Steric vs. Electronic Effects :

  • Steric : Pyrrolidine’s bulk directs electrophilic substitution to the 4-position of the pyridine ring.
  • Electronic : The electron-donating pyrrolidine group activates the ring for meta-directed reactions. Validate via comparative experiments (e.g., nitration or halogenation) .
    • Experimental Design : Use isotopic labeling (e.g., ¹³C at the 3-methyl group) to track regiochemical outcomes via ¹³C NMR .

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